molecular formula C9H10N2O5S B14810300 3-Cyclopropoxy-5-nitrobenzenesulfonamide

3-Cyclopropoxy-5-nitrobenzenesulfonamide

Cat. No.: B14810300
M. Wt: 258.25 g/mol
InChI Key: RUVBVAPUKVWGPH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol . This compound belongs to the class of nitrobenzenesulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-5-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes involved in folate metabolism, which is essential for DNA synthesis in bacteria .

Comparison with Similar Compounds

3-Cyclopropoxy-5-nitrobenzenesulfonamide can be compared with other nitrobenzenesulfonamides such as N-Cyclopropyl-3-nitrobenzenesulfonamide. While both compounds share similar structural features, the presence of the cyclopropoxy group in this compound imparts unique chemical and biological properties. Other similar compounds include:

These compounds differ in their substituents, which can significantly affect their reactivity and applications.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-nitrobenzenesulfonamide

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)9-4-6(11(12)13)3-8(5-9)16-7-1-2-7/h3-5,7H,1-2H2,(H2,10,14,15)

InChI Key

RUVBVAPUKVWGPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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